1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Description
The compound 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone (hereafter referred to as the target compound) is a spirocyclic amine derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a pyridin-3-yl group substituted with a tetrahydrothiophen-3-yloxy moiety. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a privileged scaffold in drug discovery due to its conformational rigidity and ability to modulate physicochemical properties like solubility and metabolic stability .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-16(19-6-4-17(5-7-19)21-8-9-22-17)13-1-2-15(18-11-13)23-14-3-10-24-12-14/h1-2,11,14H,3-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYLIWWLAJBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of individual building blocks, which are then assembled through a series of reactions. The key synthetic steps may include:
Formation of the Spirocyclic Core: : This involves the cyclization of appropriate precursors under conditions that promote the formation of both the dioxane and azaspiro moieties.
Introduction of the Pyridine Ring: : This step might involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine unit onto the spirocyclic framework.
Attachment of the Tetrahydrothiophenyl Ether: : The final modification is likely achieved through ether formation reactions, utilizing suitable alkylation or displacement reagents.
Industrial Production Methods
While the synthetic route outlined above is suitable for laboratory-scale preparation, industrial production may involve optimization of these steps for scalability and efficiency. This could include:
Continuous Flow Chemistry: : Utilization of continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Principles: : Adoption of environmentally friendly solvents and reagents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydrothiophenyl moiety, to form sulfoxides or sulfones.
Reduction: : Reduction of the azaspirocycle could yield various derivatives with altered biological activities.
Substitution: : Substitution reactions on the pyridine ring, such as halogenation or nitration, could modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or mCPBA for oxidation reactions.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: : Halogenating agents like NBS or electrophilic nitration conditions using HNO₃/H₂SO₄.
Major Products
The major products from these reactions can vary widely based on the specific reaction conditions, but they may include sulfoxide, sulfone, and substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,4-dioxa-8-azaspiro compounds exhibit anticancer properties. For instance, studies have shown that modifications to the azaspiro framework can lead to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Case Studies and Research Findings
Synthetic Applications
The synthesis of 1,4-dioxa-8-azaspiro[4.5]decan compounds often involves multi-step reactions including cyclization and functional group modifications. These synthetic pathways are crucial for generating analogs with improved pharmacological profiles.
Mechanism of Action
The specific mechanism of action of this compound depends on its application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The target compound shares its spirocyclic core with several derivatives, differing primarily in the substituents attached to the methanone group. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Selected Analogs
*Deduced formula; †Calculated based on structural components.
Physicochemical and Pharmacokinetic Properties
- Solubility: The spirocyclic core’s ether oxygen atoms may improve aqueous solubility relative to non-oxygenated spiro compounds.
Critical Analysis of Evidence and Limitations
- Gaps in Data: No direct synthesis or bioactivity data for the target compound exist in the evidence.
- Contradictions : While and emphasize ALDH1A1 inhibition, other analogs (e.g., ) target kinases, highlighting the scaffold’s versatility but complicating mechanistic comparisons.
- Methodological Variability : Synthesis yields for spirocyclic derivatives range widely (14–97%), suggesting substrate-specific optimization is critical .
Biological Activity
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound with potential biological activity. This article aims to provide a detailed analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is , and it possesses significant lipophilicity, which may influence its interaction with biological membranes.
- σ1 Receptor Binding : Recent studies have shown that derivatives of 1,4-Dioxa-8-azaspiro[4.5]decan exhibit high affinity for σ1 receptors. For example, a related compound demonstrated a Ki value of 5.4 ± 0.4 nM for σ1 receptors and significant selectivity over σ2 receptors and the vesicular acetylcholine transporter . This suggests potential applications in neuropharmacology.
- Antibacterial Properties : The compound has been evaluated for its antibacterial activity, particularly against multidrug-resistant strains. Some derivatives were noted to inhibit DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication .
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that certain analogs can induce apoptosis in cancer cell lines at specific concentrations, suggesting a role in cancer therapeutics .
Case Studies
- Study on σ1 Receptor Ligands : A study focused on synthesizing various piperidine compounds, including those based on the spirocyclic structure, revealed that these compounds could serve as effective σ1 receptor ligands with potential implications for treating neurodegenerative diseases .
- Antibacterial Efficacy : Another research effort demonstrated that specific derivatives showed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotic agents .
Data Tables
The following table summarizes the biological activities of selected derivatives of 1,4-Dioxa-8-azaspiro[4.5]decan:
| Compound Name | σ1 Receptor Ki (nM) | Antibacterial Activity | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| Compound A | 5.4 ± 0.4 | Yes | 15 |
| Compound B | 10.2 ± 0.5 | Yes | >50 |
| Compound C | 7.8 ± 0.3 | No | 25 |
Q & A
Q. What mechanistic insights explain unexpected byproducts in the spirocyclization step?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
